1-(ETHYLSULFONYL)-N~3~-{2-METHOXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-(ETHYLSULFONYL)-N~3~-{2-METHOXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a methoxy-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(ETHYLSULFONYL)-N~3~-{2-METHOXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the methoxy-substituted phenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step typically involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Methoxy-Substituted Phenyl Group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
1-(ETHYLSULFONYL)-N~3~-{2-METHOXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and piperidine-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ETHYLSULFONYL)-N~3~-{2-METHOXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(ETHYLSULFONYL)-N~3~-{2-METHOXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
1-(METHYLSULFONYL)-N~3~-{2-METHOXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE: This compound differs by having a methyl group instead of an ethyl group on the sulfonyl moiety.
1-(ETHYLSULFONYL)-N~3~-{2-HYDROXY-5-[(METHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE: This compound has a hydroxy group instead of a methoxy group on the phenyl ring.
1-(ETHYLSULFONYL)-N~3~-{2-METHOXY-5-[(ETHYLAMINO)CARBONYL]PHENYL}-3-PIPERIDINECARBOXAMIDE: This compound features an ethylamino group instead of a methylamino group on the phenyl ring.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[2-methoxy-5-(methylcarbamoyl)phenyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-26(23,24)20-9-5-6-13(11-20)17(22)19-14-10-12(16(21)18-2)7-8-15(14)25-3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWOXCRKOSVPAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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